molecular formula C8H9F2NO B13674046 (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanol

(6-(Difluoromethyl)-5-methylpyridin-3-yl)methanol

Cat. No.: B13674046
M. Wt: 173.16 g/mol
InChI Key: SNJJAOZAFZIDAD-UHFFFAOYSA-N
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Description

(6-(Difluoromethyl)-5-methylpyridin-3-yl)methanol is a chemical compound that features a pyridine ring substituted with a difluoromethyl group, a methyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Difluoromethyl)-5-methylpyridin-3-yl)methanol typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, and radical difluoromethylation . The reaction conditions often involve the use of metal catalysts, such as copper or silver, to facilitate the transfer of the difluoromethyl group to the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(6-(Difluoromethyl)-5-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Difluoromethyl)-5-methylpyridin-3-yl)methanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

[6-(difluoromethyl)-5-methylpyridin-3-yl]methanol

InChI

InChI=1S/C8H9F2NO/c1-5-2-6(4-12)3-11-7(5)8(9)10/h2-3,8,12H,4H2,1H3

InChI Key

SNJJAOZAFZIDAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(F)F)CO

Origin of Product

United States

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